molecular formula C7H18N2 B1594519 N-(1,1-Dimethylethyl)-1,3-propanediamine CAS No. 52198-64-8

N-(1,1-Dimethylethyl)-1,3-propanediamine

Cat. No. B1594519
CAS RN: 52198-64-8
M. Wt: 130.23 g/mol
InChI Key: NPMAKXHZQFPWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-Dimethylethyl)-1,3-propanediamine, also known as tBoc-1,3-diaminopropane, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of 1,3-propanediamine and is commonly used as a protecting group for amino acids in peptide synthesis. In

Scientific Research Applications

Atmospheric Chemistry and Particle Formation

A study by Elm et al. (2016) investigated the molecular interaction between methyl-substituted N,N,N',N'-ethylenediamines, including propane-1,3-diamine, and sulfuric acid using computational methods. The research highlights how the complex formation between sulfuric acid and diamines, such as N-(1,1-Dimethylethyl)-1,3-propanediamine, could potentially be a key species in the initial step of new particle formation in the atmosphere. This insight is crucial for understanding atmospheric chemistry and the processes leading to particle nucleation.

Synthesis and Material Science

In material science and synthesis, Meng et al. (2013) described the continuous synthesis of N,N-dimethyl-1,3-propanediamine (DMAPA), highlighting its importance as a fine organic chemical intermediate in the manufacturing of surfactants, cosmetics, detergents, textiles, and lubricating oil additives. The research focused on optimizing the conditions for the two-step reaction process, resulting in a high conversion and selectivity rate, thereby demonstrating the compound's significant role in industrial chemical synthesis.

Crystal Structure and Magnetic Properties

Research by Bhowmik et al. (2014) on the synthesis, crystal structure, and magnetic properties of azido bridged Cu(II) and Ni(II) chains using N-methyl-1,3-propanediamine showcases the application of N-(1,1-Dimethylethyl)-1,3-propanediamine derivatives in the development of new magnetic materials. The study reveals the potential of these compounds in designing materials with specific magnetic properties, which could be useful for various technological applications.

Catalysis and Hydrogenation Processes

The catalytic hydrogenation of syngas-derived dimethyl malonate to 1,3-propanediol on a Cu/SiO2 catalyst, as explored by Zheng et al. (2017), represents another significant application area. This research outlines an alternative route for 1,3-propanediol production, demonstrating the versatility of N-(1,1-Dimethylethyl)-1,3-propanediamine derivatives in catalytic processes and the synthesis of valuable chemical products.

properties

IUPAC Name

N'-tert-butylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-7(2,3)9-6-4-5-8/h9H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMAKXHZQFPWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200225
Record name N-(1,1-Dimethylethyl)-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-Dimethylethyl)-1,3-propanediamine

CAS RN

52198-64-8
Record name N-(1,1-Dimethylethyl)-1,3-propanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052198648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1,1-Dimethylethyl)-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1,1-Dimethylethyl)-1,3-propanediamine
Reactant of Route 2
Reactant of Route 2
N-(1,1-Dimethylethyl)-1,3-propanediamine
Reactant of Route 3
Reactant of Route 3
N-(1,1-Dimethylethyl)-1,3-propanediamine
Reactant of Route 4
Reactant of Route 4
N-(1,1-Dimethylethyl)-1,3-propanediamine
Reactant of Route 5
Reactant of Route 5
N-(1,1-Dimethylethyl)-1,3-propanediamine
Reactant of Route 6
Reactant of Route 6
N-(1,1-Dimethylethyl)-1,3-propanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.